molecular formula C14H14O3 B6379454 5-(2-Hydroxymethylphenyl)-2-methoxyphenol CAS No. 1261967-57-0

5-(2-Hydroxymethylphenyl)-2-methoxyphenol

Cat. No.: B6379454
CAS No.: 1261967-57-0
M. Wt: 230.26 g/mol
InChI Key: XKHFKONBXZNIEC-UHFFFAOYSA-N
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Description

5-(2-Hydroxymethylphenyl)-2-methoxyphenol is an organic compound that features a phenolic structure with hydroxymethyl and methoxy substituents

Properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-14-7-6-10(8-13(14)16)12-5-3-2-4-11(12)9-15/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHFKONBXZNIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685462
Record name 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-57-0
Record name [1,1′-Biphenyl]-2-methanol, 3′-hydroxy-4′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261967-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of 2-methoxyphenol using formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Methoxyphenol

    Reagent: Formaldehyde

    Catalyst: Sodium hydroxide

    Solvent: Water or ethanol

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxymethylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 5-(2-Carboxyphenyl)-2-methoxyphenol

    Reduction: 5-(2-Hydroxymethylphenyl)-2-methoxyphenol

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxymethylphenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxymethylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, which may influence its biological activity. The compound may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    5-Hydroxy-2-methoxyphenol:

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